N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide , often referred to as Compound X , is a synthetic organic compound. Its chemical structure combines a triazole ring, a trifluoromethyl-substituted phenyl group, and an acetamide moiety. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Synthesis Analysis
The synthesis of Compound X involves several steps, including the formation of the triazole ring, introduction of the trifluoromethyl group, and subsequent acetylation. Researchers have reported various synthetic routes, with modifications to optimize yield and purity. Notably, click chemistry methods have been employed for the triazole formation due to their efficiency and reliability.
Molecular Structure Analysis
The molecular formula of Compound X is C₁₈H₁₈F₃N₅O . Let’s examine its structural features:
- Triazole Ring : The triazole ring (1H-1,2,3-triazol-1-yl) is a five-membered heterocycle containing three nitrogen atoms. It imparts rigidity and contributes to the compound’s bioactivity.
- Trifluoromethyl Group : The trifluoromethyl (CF₃) substituent at the phenyl ring enhances lipophilicity and influences interactions with biological targets.
- Acetamide Moiety : The acetamide functional group (-CONH₂) provides a hydrogen bond acceptor site and contributes to solubility.
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
- Hydrolysis : The acetamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
- Arylation : The trifluoromethylphenyl group is amenable to arylation reactions, enabling the introduction of diverse substituents.
- Click Chemistry : The triazole ring allows for efficient click reactions, facilitating further derivatization.
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately X°C .
- Solubility : It is moderately soluble in organic solvents (e.g., DMSO, methanol) but sparingly soluble in water.
- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and conduct thorough safety assessments.
- Environmental Impact : Disposal of Compound X should follow established guidelines to minimize environmental impact.
Future Directions
- Structure-Activity Relationship (SAR) : Investigate SAR to optimize Compound X’s pharmacological properties.
- In Vivo Studies : Conduct animal studies to evaluate efficacy, pharmacokinetics, and safety.
- Clinical Trials : If promising, progress to clinical trials for potential therapeutic applications.
properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O/c1-11(2)14(10-23-7-6-20-22-23)21-15(24)9-12-4-3-5-13(8-12)16(17,18)19/h3-8,11,14H,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGOFARSUNBUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide |
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